molecular formula C7H6ClNO2 B12326508 Furo[3,2-c]pyridin-3(2H)-one hydrochloride

Furo[3,2-c]pyridin-3(2H)-one hydrochloride

Cat. No.: B12326508
M. Wt: 171.58 g/mol
InChI Key: JXEJCWAWYYKGNU-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. Its unique structure imparts distinct chemical and physical properties, making it valuable in diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrochloride typically involves the reaction of butyrolactone acetal with CH acids to form 2-methylenetetrahydrofuran derivatives. These derivatives then react with dimethylformimide acetal to yield a dieneamine, which undergoes cyclization to produce furo[3,2-c]pyridine derivatives . Another method involves the reaction of cyanacetamide with 3-dimethylaminomethylenebutyrolactone acetal .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can lead to the ablation of Gram-positive bacteria . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-c]pyridin-3(2H)-one hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride group, which imparts distinct solubility and reactivity properties. Its ability to act as a photosensitizer and its potential therapeutic applications further distinguish it from similar compounds .

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

furo[3,2-c]pyridin-3-one;hydrochloride

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H

InChI Key

JXEJCWAWYYKGNU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C=CN=C2.Cl

Origin of Product

United States

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